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2'-Propargyladenosine -

2'-Propargyladenosine

Catalog Number: EVT-13144358
CAS Number:
Molecular Formula: C13H15N5O4
Molecular Weight: 305.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Propargyladenosine is a modified nucleoside that plays a significant role in biochemical research and applications. It is a derivative of adenosine where a propargyl group is attached to the 2' position of the ribose sugar. This modification enhances its chemical properties, making it valuable in various scientific applications, particularly in the fields of molecular biology and biochemistry.

Source

2'-Propargyladenosine can be synthesized from adenosine through specific chemical reactions that introduce the propargyl group at the 2' position. The synthesis methods often utilize reagents such as propargyl bromide in conjunction with mild bases and phase transfer catalysts to achieve regioselective modifications .

Classification

In terms of classification, 2'-propargyladenosine falls under the category of nucleosides, which are essential components of nucleic acids. Nucleosides consist of a nitrogenous base attached to a sugar molecule, in this case, ribose. The addition of the propargyl group classifies it further as a modified nucleoside, which can influence its biological activity and interaction with enzymes .

Synthesis Analysis

Methods

The synthesis of 2'-propargyladenosine typically involves a series of steps that ensure the selective introduction of the propargyl group. One notable method includes:

  1. Regioselective Introduction: Using dibutyl tin oxide as a mild base along with tetrabutyl ammonium bromide as a phase transfer catalyst, the propargyl group can be introduced at the 2' position of protected nucleosides .
  2. Purification: The resulting product is purified to achieve high purity levels (greater than 99%), which is crucial for subsequent applications .

Technical Details

The synthesis process allows for the production of various nucleoside derivatives by modifying different bases (adenosine, cytidine, guanosine, and uridine). The regioselectivity favors the formation of the 2'-O-propargyl isomer, which is essential for obtaining high-purity phosphoramidites necessary for oligonucleotide synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 2'-propargyladenosine consists of:

  • Ribose Sugar: A five-carbon sugar molecule.
  • Nitrogenous Base: Adenine, which is attached to the 1' position of ribose.
  • Propargyl Group: An alkyne functional group (-C≡C-) attached to the 2' position.

Data

  • Molecular Formula: C₁₃H₁₅N₅O₄
  • Molecular Weight: 305.29 g/mol
  • Exact Mass: 305.11 g/mol
  • Purity: ≥ 95% (HPLC) .
Chemical Reactions Analysis

Reactions

2'-Propargyladenosine participates in various chemical reactions due to its reactive propargyl group. Key reactions include:

  1. Click Chemistry: The alkyne group can undergo Cu(I)-catalyzed click reactions with azides, allowing for bioconjugation and labeling applications .
  2. Enzymatic Incorporation: It can be converted into nucleoside triphosphates and incorporated into oligonucleotides using DNA polymerases, showcasing its utility in synthetic biology .

Technical Details

The incorporation into oligonucleotides enables post-synthetic modifications, such as fluorescent labeling or biotin tagging, enhancing its application in various biochemical assays and studies.

Mechanism of Action

Process

The mechanism by which 2'-propargyladenosine exerts its effects primarily involves its incorporation into RNA molecules during transcription or post-transcriptional modifications. The presence of the propargyl group allows for unique interactions with enzymes involved in RNA synthesis and processing.

Data

Research indicates that when incorporated into RNA, the ethynyl-modified nucleotides can be detected through click chemistry, enabling visualization and tracking of RNA dynamics within cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on purity and formulation.

Chemical Properties

  • Stability: Stable under ambient conditions but should be stored at -20 °C for long-term preservation.
  • Spectroscopic Properties: Exhibits an absorbance maximum (λ max) at 262 nm with an extinction coefficient (ε) of 18.0 L mmol⁻¹ cm⁻¹ at pH 7.5 .
Applications

Scientific Uses

2'-Propargyladenosine has several important applications in scientific research:

  • RNA Synthesis Monitoring: It is used to measure de novo mRNA poly(A) tail synthesis in proliferating cells .
  • Bioconjugation Techniques: Its alkyne functionality allows for efficient labeling via click chemistry, facilitating studies involving RNA dynamics and interactions .
  • Oligonucleotide Synthesis: As a modified nucleotide, it enhances the versatility and functionality of synthesized oligonucleotides for therapeutic and diagnostic purposes.
Synthetic Strategies for 2'-Propargyladenosine and Derivatives

Chemoenzymatic Approaches to Ribose Functionalization

Chemoenzymatic strategies leverage biological catalysts to achieve precise ribose modifications inaccessible via traditional chemistry. The enzymatic synthesis of 3′-azido NAD⁺ from modified nicotinamide riboside (NR) analogues demonstrates the feasibility of this approach for ribose-functionalized nucleosides. Human nicotinamide riboside kinase 1 (NRK1) and nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1) sequentially phosphorylate and adenylylate 3′-azido NR, yielding the corresponding NAD⁺ analogue with 68% isolated efficiency [10]. This pathway outperforms chemical synthesis (32% yield) by avoiding multi-step protection/deprotection sequences and harsh purification. The enzymatic machinery exhibits strict regioselectivity: NRK1 accepts only 3′-azido and 3′-O-pentynyl NR analogues, while NMNAT1 tolerates broader modifications at the 2′/3′ positions [10]. Structural analysis reveals that steric occlusion in the NRK1 active site excludes bulky 2′-substituents, whereas NMNAT1’s flexible binding pocket accommodates diverse ribose modifications [10].

Regioselective Propargylation of Ribose 2'-OH: Optimization of Alkylation Conditions

Regioselective 2′-O-propargylation requires precise control of ribose ring reactivity. Key advancements include:

  • Base-Solvent Systems: Employing sodium hydride in anhydrous DMF with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst enables 48–51% yields of 2′-O-propargyl guanosine derivatives. Sterically hindered organic bases (e.g., DBU/Lutidine) in acetonitrile suppress N-alkylation side products [3] [6].
  • Template Effects: Ellipticinium-derived electrophiles undergo pre-association stacking with purine bases, directing alkylation exclusively to the 2′-OH. This "molecular steering" overcomes the inherent reactivity bias toward 3′-OH in unstructured ribose [3].
  • Temperature Control: Reactions at −40°C to 0°C minimize isomerization and hydrolysis of propargyl bromide [6].

Table 1: Optimization of 2′-O-Propargylation Conditions

BaseSolventCatalystTemperatureYieldRegioselectivity (2′:3′)
NaHDMFTBAI0°C48–51%4:1
DBUCH₃CNNone−40°C45%>20:1
K₂CO₃Acetone18-Crown-6RT30%2:1

Tandem Protection-Deprotection Strategies for Isomer Separation

Isolation of pure 2′-O-propargyl isomers necessitates orthogonal protection:

  • Disiloxane Diastereomer Separation: 3′,5′-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl) (TIPDS) protection of crude 2′/3′-O-propargyl adenosine mixtures yields 7a (2′-isomer) and 7b (3′-isomer), separable via silica chromatography due to polarity differences. Subsequent TBAF deprotection delivers >98% pure isomers [1] [6].
  • Crystallization-Driven Purification: 2′-O-Propargyl adenosine preferentially crystallizes from ethanol, though residual 3′-isomer persists in the mother liquor (requiring secondary purification) [1].
  • Transient Silylation: tert-Butyldiphenylsilyl (TBDPS) protection of guanosine 6-O followed by TIPDS installation enables selective 2′-alkylation. Sequential deprotection yields 2′-O-propargyl guanosine in high purity [6].

Solid-Phase Synthesis Integration: Phosphoramidite Building Block Design

2′-O-Propargyl adenosine phosphoramidites enable modular oligonucleotide synthesis:

  • Protection Schema: N-Benzoyl adenine and 5′-O-(4,4′-dimethoxytrityl) groups ensure base stability during chain elongation. The 3′-phosphoramidite moiety (e.g., β-cyanoethyl diisopropylphosphoramidite) couples with >99% efficiency per cycle [8] [9].
  • Building Block Stability: The propargyl group withstands acidic detritylation (3% dichloroacetic acid) and oxidative iodination (I₂/H₂O) during solid-phase synthesis [9].
  • Monomer Design: CAS 171486-59-2 designates 2′-O-Propargyl A(Bz)-3′-phosphoramidite, commercially deployed for automated DNA/RNA synthesizers. This monomer incorporates alkyne handles at defined positions in oligonucleotides [9].

Table 2: Phosphoramidite Monomers for 2′-O-Propargyl Adenosine Incorporation

Protection GroupPhosphoramidite TypeCoupling EfficiencyApplication
N6-Benzoylβ-Cyanoethyl diisopropyl>99%DNA/RNA probes
N2-PhthaloylMethylphosphonamidite98%G-rich sequences
O6-TBDPStert-Butyl phenoxyacetyl>98%siRNA modifications

Post-Synthetic Modifications via Copper-Catalyzed Azide-Alkyne Cycloaddition

The propargyl group enables bioorthogonal conjugation via CuAAC:

  • Kinetic Optimization: Cu(I) catalysts (e.g., TBTA, BTTES) accelerate triazole formation by >10⁷-fold versus thermal cycloadditions. Aqueous systems (tBuOH/H₂O/THF) suppress alkyne oxidation while maintaining reagent solubility [5] [10].
  • Polymerase Compatibility: N3-Cyanoethyltriazole-modified templates terminate primer extension by DNA polymerases, enabling SNP detection and chain termination studies [4] [8].
  • PARP-Specific Labeling: 2′-O-Propargyl NAD⁺ analogues generate poly-ADP-ribose (PAR) chains resistant to glycohydrolase degradation, enhancing detection sensitivity for PARP1/2 substrates [10].

Table 3: Functionalization via CuAAC

Azide ReagentProduct FunctionApplicationReference
Biotin-PEG₃-azideAffinity captureTarget protein isolation [5]
Fluorescein-azideFluorescent labelingCellular imaging of NAD⁺ incorporation [10]
Glycosyl azideGlycoconjugatesRibose-ribose linkages [5]

Properties

Product Name

2'-Propargyladenosine

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

InChI

InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

ROHGEAZREAFNTO-QYVSTXNMSA-N

Canonical SMILES

C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Isomeric SMILES

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

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